

Vinaginsenoside R8 CAS number and molecular weight

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Compound of Interest

Compound Name: Vinaginsenoside R8

Cat. No.: B12325715

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An In-Depth Technical Guide to **Vinaginsenoside R8**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R8 is a naturally occurring triterpenoid glycoside isolated from the rhizomes of *Panacis majoris*.^[1] This compound has garnered interest within the scientific community for its notable biological activity, particularly its inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of **Vinaginsenoside R8**, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Chemical and Physical Properties

Vinaginsenoside R8 is a complex saponin with a high molecular weight. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
CAS Number	156042-22-7	^[1] ^[2] ^[3]
Molecular Formula	C48H82O19	^[3] ^[4]
Molecular Weight	963.15 g/mol	^[1]

Biological Activity

The primary reported biological activity of **Vinaginsenoside R8** is its ability to inhibit platelet aggregation. Specifically, it has been shown to be effective against platelet aggregation induced by adenosine diphosphate (ADP).

Antiplatelet Aggregation Activity

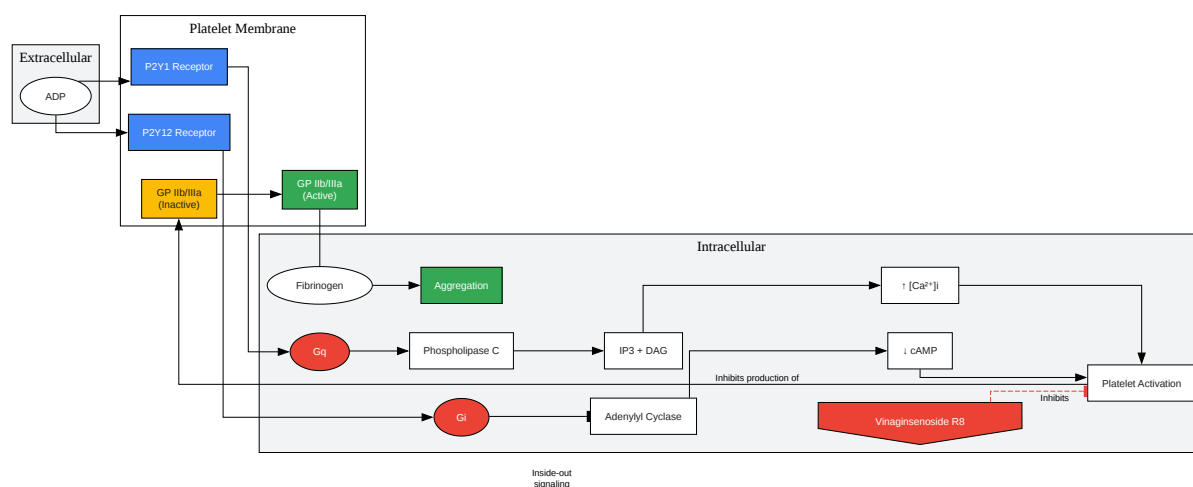
Studies have demonstrated that **Vinaginsenoside R8** exhibits a dose-dependent inhibitory effect on ADP-induced platelet aggregation. The half-maximal inhibitory concentration (IC₅₀) has been determined to be 25.18 μ M.^[1] This level of potency suggests that **Vinaginsenoside R8** may serve as a valuable lead compound for the development of novel anti-thrombotic agents.

Mechanism of Action: Inhibition of ADP-Induced Platelet Aggregation

While the precise molecular target of **Vinaginsenoside R8** within the platelet aggregation cascade has not been definitively elucidated, its inhibitory action on ADP-induced aggregation points towards an interaction with the signaling pathways initiated by ADP. ADP triggers platelet aggregation through the activation of two G-protein coupled purinergic receptors on the platelet surface: P2Y₁ and P2Y₁₂.

The binding of ADP to these receptors initiates a cascade of intracellular events, including the activation of G_q and G_i proteins, leading to an increase in intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels. This signaling culminates in the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet cross-linking and aggregation. It is hypothesized that **Vinaginsenoside R8** interferes with one or more steps in this pathway.

Below is a diagram illustrating the established signaling pathway for ADP-induced platelet aggregation, with the likely point of inhibition by **Vinaginsenoside R8** indicated.



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ADP-Induced Platelet Aggregation Pathway and Potential Inhibition by **Vinaginsenoside R8**.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the anti-platelet aggregation activity of a compound like **Vinaginsenoside R8**, based on established methodologies.

Preparation of Platelet-Rich Plasma (PRP)

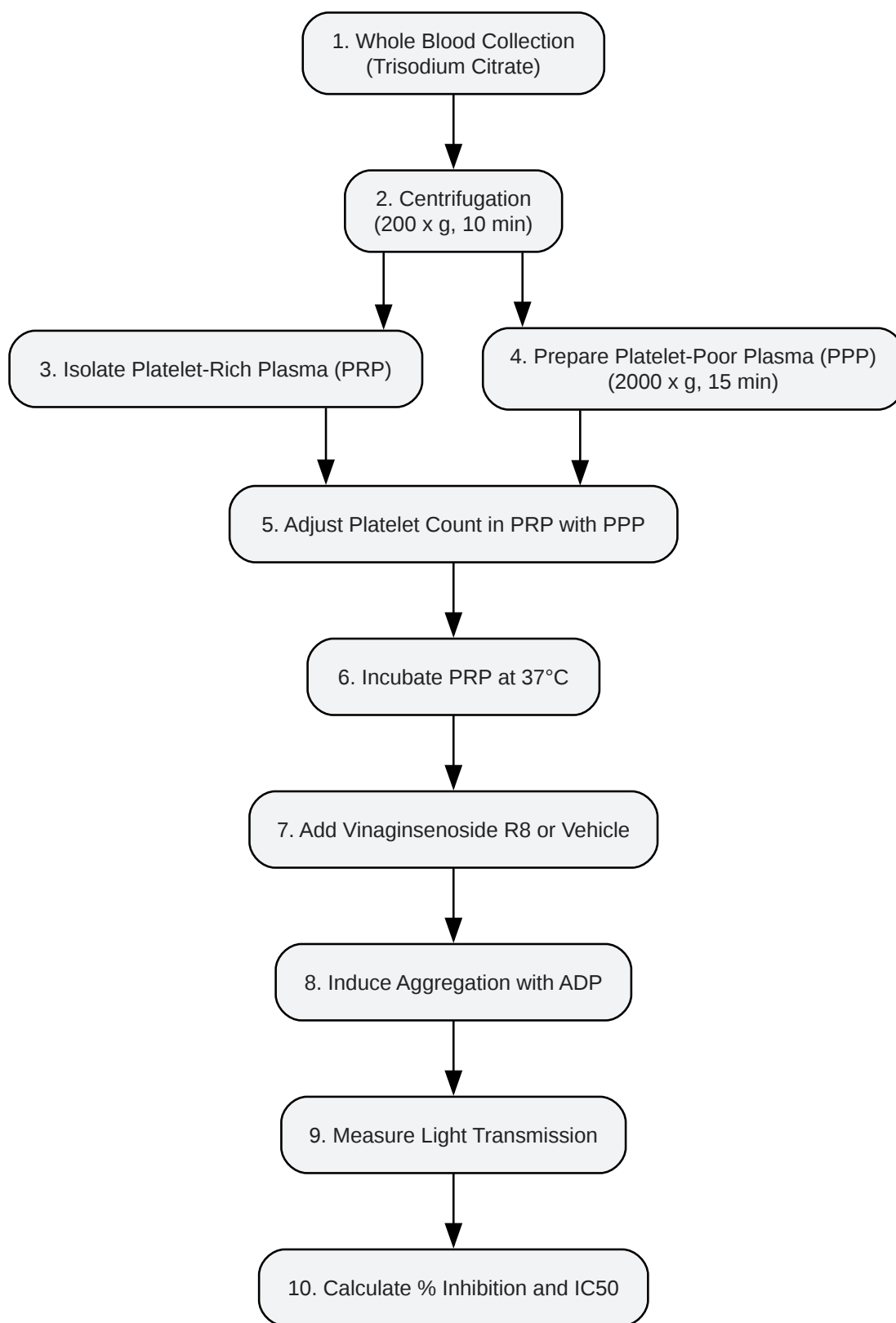
- **Blood Collection:** Draw whole blood from healthy human volunteers (who have not taken any medication known to affect platelet function for at least 10 days) into vacuum tubes containing 3.8% (w/v) trisodium citrate as an anticoagulant.
- **Centrifugation:** Centrifuge the blood samples at 200 x g for 10 minutes at room temperature with no brake to separate the platelet-rich plasma (PRP) from red and white blood cells.
- **PRP Collection:** Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.
- **Platelet Count Adjustment:** Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of $2.5\text{--}3.0 \times 10^8$ platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.

Platelet Aggregation Assay (Light Transmission Aggregometry)

- **Instrumentation:** Use a light transmission aggregometer to measure platelet aggregation.
- **Sample Preparation:** Place an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 5 minutes.
- **Baseline Measurement:** Set the light transmission baseline to 0% with PRP and 100% with PPP.
- **Inhibitor Incubation:** Add **Vinaginsenoside R8** (dissolved in an appropriate solvent, such as DMSO, with the final concentration of the solvent not exceeding 0.1%) to the PRP and incubate for a predetermined period (e.g., 5 minutes) at 37°C with stirring.
- **Induction of Aggregation:** Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 μM).
- **Data Recording:** Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.

- Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of **Vinaginsenoside R8** to that of the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Below is a workflow diagram for the platelet aggregation assay.



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